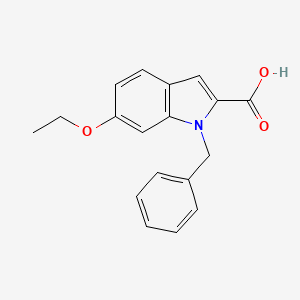

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

It’s known that indole derivatives can interact with their targets and cause changes in cell biology . For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Some indole derivatives have been reported to exhibit good selectivity between cancer cells and normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by the introduction of benzyl and ethoxy groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the benzyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Benzyl-1H-indole-2-carboxylic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

6-Ethoxy-1H-indole-2-carboxylic acid: Lacks the benzyl group, potentially altering its interaction with biological targets.

1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its properties.

Uniqueness: 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is unique due to the presence of both benzyl and ethoxy groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, characterized by its unique structure that includes an indole core, a benzyl group, an ethoxy substituent at the sixth position, and a carboxylic acid group at the second position. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C18H19NO3

- Molecular Weight : Approximately 285.34 g/mol

- Structure : The compound features a benzyl group and an ethoxy group, which may enhance its biological activity compared to other indole derivatives.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Indoles are known for their diverse biological activities, and derivatives of indole-2-carboxylic acids have been reported to exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, structural similarities with other indole derivatives suggest potential effectiveness against bacteria and fungi.

Antiviral Activity

Research indicates that indole derivatives can act as inhibitors of HIV integrase, a critical enzyme in the HIV replication cycle. For instance, modifications in the indole structure can significantly enhance binding affinity to integrase. Although specific studies on this compound are lacking, its structural features suggest that it may interact with viral targets similarly to other indole derivatives .

Anticancer Properties

Indoles have been extensively studied for their anticancer properties. The ability of this compound to modulate biological pathways relevant to cancer progression is an area of interest. Similar compounds have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating significant potency against various malignancies . The unique combination of ethoxy and benzyl groups may enhance its interaction with cellular targets involved in cancer signaling pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with multiple biological targets due to its structural complexity. Indole derivatives often influence various biochemical pathways by binding to receptors and enzymes involved in critical cellular processes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique attributes:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1H-indole-2-carboxylic acid | Indole core with benzyl group | Primarily studied for anticancer properties |

| Ethyl 6-bromo-1H-indole-2-carboxylate | Bromo substituent at C6 | Used in synthesizing more complex indoles |

| 6-Ethoxyindole | Ethoxy group at C6 without benzyl | Focused on different biological activities |

| Indole-2-carboxylic acid derivatives | Variations at C2 and C3 positions | Known for antiviral properties against HIV |

The uniqueness of this compound lies in its combination of both ethoxy and benzyl groups along with the carboxylic acid functionality, which may enhance its biological activity compared to similar compounds.

Properties

IUPAC Name |

1-benzyl-6-ethoxyindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-22-15-9-8-14-10-17(18(20)21)19(16(14)11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRSYNABMLSVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.